2-Hydroxyoleic acid;2-OHOA

glioma xenograft relapse-free survival

2-Hydroxyoleic acid (2-OHOA, also known as Minerval®) is a synthetic, hydroxylated derivative of the natural cis-monounsaturated fatty acid oleic acid (C18:1, cis-Δ⁹), distinguished by the addition of a hydroxyl group at the α-carbon (position. This single structural modification confers a dual mechanism of action in which 2-OHOA acts both as a regulator of membrane lipid composition—specifically restoring sphingomyelin (SM) levels and downregulating phosphatidylethanolamine (PE) and phosphatidylcholine (PC) in cancer cell membranes—and as a cancer-selective mitochondrial uncoupler of oxidative phosphorylation.

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
Cat. No. B11929222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyoleic acid;2-OHOA
Molecular FormulaC18H34O3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCC(C(=O)O)O
InChIInChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9+
InChIKeyJBSOOFITVPOOSY-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyoleic Acid (2-OHOA) Procurement Guide: A Synthetic Membrane Lipid Therapy Agent with Clinically Demonstrated Glioma Activity


2-Hydroxyoleic acid (2-OHOA, also known as Minerval®) is a synthetic, hydroxylated derivative of the natural cis-monounsaturated fatty acid oleic acid (C18:1, cis-Δ⁹), distinguished by the addition of a hydroxyl group at the α-carbon (position 2) [1]. This single structural modification confers a dual mechanism of action in which 2-OHOA acts both as a regulator of membrane lipid composition—specifically restoring sphingomyelin (SM) levels and downregulating phosphatidylethanolamine (PE) and phosphatidylcholine (PC) in cancer cell membranes—and as a cancer-selective mitochondrial uncoupler of oxidative phosphorylation [1][2]. 2-OHOA is the founding clinical-stage compound of the Membrane Lipid Therapy (MLT) drug class and has received orphan drug designation from the European Medicines Agency for the treatment of glioma [1].

Why 2-Hydroxyoleic Acid Cannot Be Substituted by Oleic Acid or Other C18 Fatty Acids in Research and Clinical Procurement


Structurally similar C18 fatty acids—including oleic acid (OA), elaidic acid (EA), and stearic acid—exhibit markedly different pharmacological profiles from 2-OHOA despite sharing the same carbon backbone. The α-hydroxyl group is the critical pharmacophore: it enables 2-OHOA to activate sphingomyelin synthase (SGMS1) and simultaneously interact with membrane lipid headgroups in a manner that oleic acid cannot replicate [1][2]. In controlled preclinical comparisons, oleic acid produced only 3.3% body weight loss versus 11.4% for 2-OHOA, and did not induce UCP1 expression in white adipose tissue [3]. Furthermore, only the S-enantiomer of 2-OHOA activates SMS in glioma cells—the R-enantiomer is inactive on this protein target—meaning that even racemic 2-OHOA preparations differ from enantiopure (S)-2-OHOA in their molecular pharmacology [1]. These structure-driven functional divergences mean that no generic in-class fatty acid can serve as a drop-in replacement for 2-OHOA in assay development, preclinical efficacy models, or clinical formulation.

2-Hydroxyoleic Acid (2-OHOA) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


2-OHOA vs. Temozolomide in Glioma Xenografts: Superior Tumor Control and Absence of Relapse Following Treatment Cessation

In a head-to-head comparison using a human glioma SF767 xenograft model in nude mice, 2-OHOA (600 mg/kg, p.o., daily, 60 days) demonstrated greater tumor growth inhibition than the standard-of-care alkylating agent temozolomide (TMZ; 80 mg/kg, p.o., daily). The critical differentiation emerged during the 21-day post-treatment monitoring period: tumors in TMZ-treated animals resumed aggressive growth, whereas no tumor relapse was observed in any 2-OHOA-treated animal [1]. In an orthotopic glioma model, oral 2-OHOA eliminated glioma cell tumors completely in three of five mice, with only scant residual cells in the remaining two, while TMZ-treated animals retained larger, more immunoreactive tumors [1]. In vitro, 2-OHOA inhibited proliferation of SF767, U118, A172, and T98G glioma cell lines in a time- and concentration-dependent manner, and TMZ failed to eliminate all cancer cells in culture, exhibiting lower efficacy [1].

glioma xenograft relapse-free survival temozolomide comparator SF767 cells

S- vs. R-Enantiomer of 2-OHOA: Differential Sphingomyelin Synthase Activation and Anti-Tumor Potency Determined by Stereochemistry

The R and S enantiomers of 2-OHOA were separately synthesized and compared to determine the stereochemical requirements for its dual mechanism of action. Both enantiomers interacted similarly with lipid bilayers, as confirmed by molecular dynamics simulations and X-ray diffraction [1]. However, only the S-enantiomer activated sphingomyelin synthase (SGMS1) in human glioma U118 cells; the R-enantiomer was completely inactive on this protein target [1]. Consequently, the S-enantiomer exerted greater anti-tumor efficacy than the R-enantiomer, because the S-form acts through both the lipid-mediated (type-1 MLT) and protein-mediated (type-2 MLT) mechanisms, whereas the R-form operates only through the lipid-mediated pathway [1].

stereochemistry sphingomyelin synthase enantiomer U118 glioma membrane lipid therapy

2-OHOA vs. Oleic Acid in In Vivo Body Weight Reduction: 3.5-Fold Greater Adipose Mass Loss Driven by UCP1 Induction Unique to 2-OHOA

In a controlled comparative study of C18 fatty acids (stearic, elaidic, oleic, linoleic, and 2-hydroxyoleic acids) administered orally to ad libitum-fed lean Wistar Kyoto rats at up to 600 mg/kg every 12 hours for 7 days, only oleic acid (OA) and 2-OHOA induced body weight loss [1]. However, the magnitude differed markedly: OA produced 3.3% body weight loss, whereas 2-OHOA produced 11.4% body weight loss—a 3.5-fold greater effect—through reduction of adipose fat mass [1]. Rats pair-fed to the 2-OHOA group lost only 6.3% body weight, confirming that approximately half of 2-OHOA's effect is attributable to reduced food intake and half to a food-intake-independent mechanism [1]. Critically, UCP1 expression and CREB phosphorylation were drastically increased in white adipose tissue (WAT) of 2-OHOA-treated rats, whereas no UCP1 expression was detectable in WAT of oleic acid-treated rats, indicating a molecular mechanism unique to the hydroxylated derivative [1].

body weight adipose tissue UCP1 oleic acid comparator energy expenditure

2-OHOA-Inserted Liposomes vs. Free 2-OHOA: 3.2-Fold Greater Growth Inhibition in Head and Neck Squamous Carcinoma Cells

The anti-proliferative activity of free 2-OHOA was compared directly with 2-OHOA inserted into DMPC (dimyristoylphosphatidylcholine) liposomes in UM-SCC-1 head and neck squamous carcinoma cells. At an equal concentration of 120 µM, liposomal 2-OHOA inhibited cellular proliferation by 81.7% ± 3.6%, whereas free 2-OHOA inhibited proliferation by only 25.2% ± 2.9% [1]. The IC₅₀ of free 2-OHOA was approximately 1.5-fold higher than that of liposomal 2-OHOA, confirming that liposomal incorporation increased the anti-tumor potency of 2-OHOA [1]. Furthermore, the growth-inhibitory activity of liposomal 2-OHOA remained selective for tumor cells (MRC-5 normal fibroblasts were not significantly affected), and 2-OHOA insertion conferred colloidal stability: DMPC liposomes alone showed a >5-fold increase in particle size after 4-week storage at 27°C, whereas 2-OHOA-inserted liposomes maintained consistent particle size throughout the storage period [1].

liposomal formulation drug delivery UM-SCC-1 free drug comparator colloidal stability

2-OHOA Clinical Activity in Refractory Glioblastoma: 93% Sustained Tumor Regression Differentiating from Standard-of-Care Outcomes

In the completed European Phase I/IIA trial of oral 2-OHOA (MIN-001-1203) in adult patients with advanced solid tumors including malignant glioma, five refractory malignant glioma patients demonstrated objective clinical benefit by RANO criteria for six or more months [1]. One glioblastoma patient achieved a sustained partial response with 93% regression of the primary lesion from baseline, lasting for over 33 months of continuous therapy [1]. In an earlier data cut presented at ASCO 2015, 4 of 22 evaluable patients showed clinical benefit, including one GBM patient with >91% tumor shrinkage sustained for >20 months [2]. The drug was well-tolerated with no drug-related serious adverse events reported up to 12 g/day dosing, a favorable safety profile contrasting with the known hematological and systemic toxicities of temozolomide [1][2].

glioblastoma clinical trial RANO criteria partial response orphan drug

2-OHOA vs. FCCP, Rotenone, and Oligomycin: Cancer-Selective Mitochondrial Uncoupling with Unique ER Stress Induction

2-OHOA acts as a cancer-selective uncoupler of mitochondrial oxidative phosphorylation (OxPhos). Compared head-to-head against the classical protonophore uncoupler FCCP, the electron transfer inhibitor rotenone, and the F1F₀-ATPase inhibitor oligomycin, 2-OHOA's action resembled only that of FCCP, as evidenced by mitochondrial membrane potential (MMP) depolarization, facilitated oxygen consumption rate (OCR), restriction of mitochondrial and cellular reactive oxygen species (ROS), and mitochondrial fragmentation [1]. Critically, unlike FCCP and all other OxPhos inhibitors tested, 2-OHOA uniquely induced endoplasmic reticulum (ER) stress in cancer cell lines [1]. Furthermore, 2-OHOA compromised the capacity of glioblastoma U87-MG cells to compensate for aberrant respiration by up-modulating glycolysis in an exposure time-dependent manner; A549 lung carcinoma cells were more sensitive and could not mount this compensatory response [1]. This dual mitochondrial-ER stress mechanism was selective for cancer cells, capitalizing on their elevated fatty acid requirements [1].

mitochondrial uncoupling oxidative phosphorylation ER stress cancer selectivity FCCP comparator

2-Hydroxyoleic Acid (2-OHOA) Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


Glioma Relapse Model Studies Requiring a Non-Cytotoxic Comparator to Temozolomide That Prevents Tumor Recurrence Post-Treatment

The direct head-to-head xenograft evidence demonstrates that 2-OHOA achieves what TMZ cannot: sustained tumor control without relapse after treatment cessation [1]. Research groups modeling post-chemotherapy recurrence in glioblastoma should procure 2-OHOA for studies where the endpoint is not merely tumor growth inhibition but durable remission. The orthotopic model data, showing complete tumor elimination in 3/5 animals, further supports use in CNS-penetrant efficacy studies where blood-brain barrier crossing is essential [1]. 2-OHOA's orphan drug designation by the EMA reinforces its suitability for translational programs targeting glioma where procurement of clinically validated, non-genotoxic agents is prioritized.

Enantiopure Membrane Lipid Therapy (MLT) Mechanistic Studies Requiring Defined Stereochemical Activity at Sphingomyelin Synthase

The enantiomer-specific SGMS activation evidence mandates that any study investigating the protein-targeted (type-2 MLT) pathway must use enantiomerically defined (S)-2-OHOA, as the R-enantiomer is completely devoid of SMS activation capacity [2]. Procurement specifications for biochemical, biophysical, or cell-based assays examining the SGMS1/sphingomyelin axis should explicitly require chiral purity documentation. Racemic 2-OHOA, containing 50% inactive R-enantiomer, will underestimate SMS-dependent pharmacological activity and confound dose-response analyses by introducing an enantiomer with competing lipid bilayer interactions but no protein target engagement.

Metabolic Research on UCP1-Mediated Adipose Tissue Energy Expenditure Where Oleic Acid Fails to Recapitulate the Thermogenic Mechanism

The comparative body weight study establishes that 2-OHOA induces UCP1 expression and CREB phosphorylation in white adipose tissue, a thermogenic mechanism completely absent with oleic acid treatment despite both compounds being cis-monounsaturated C18 fatty acids [3]. For obesity, diabetes, or metabolic syndrome programs requiring pharmacological induction of WAT browning, 2-OHOA is the only C18 fatty acid tool compound with demonstrated UCP1-inducing capacity. Procurement of oleic acid as a control or surrogate would yield false-negative results for this pathway and underestimate achievable adipose mass reduction by ~70% based on the pair-fed control data.

Liposomal Formulation Development Programs Requiring a Bioactive Membrane Lipid That Simultaneously Serves as a Structural Component and Therapeutic Payload

The liposome insertion data demonstrate that 2-OHOA simultaneously functions as a membrane-perturbing anticancer agent and a colloidal stabilizer, enabling a 'carrier-free plus' design paradigm where the lipid bilayer component is itself therapeutically active [4]. At 120 µM, liposomal 2-OHOA achieves 81.7% growth inhibition vs. 25.2% for free drug, a >3-fold potency gain that reduces compound consumption [4]. The >5-fold improvement in colloidal stability over DMPC-only liposomes additionally supports use in long-term storage formulations. Procurement for combinatorial nanomedicine programs—especially those co-loading hydrophobic drugs such as paclitaxel, mitoxantrone, or ATRA—should specify 2-OHOA as the foundational lipid to exploit these dual structural-therapeutic properties.

Quote Request

Request a Quote for 2-Hydroxyoleic acid;2-OHOA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.